molecular formula C8H7F2NO2 B3034872 2-amino-2-(2,5-difluorophenyl)acetic Acid CAS No. 243448-17-1

2-amino-2-(2,5-difluorophenyl)acetic Acid

Cat. No.: B3034872
CAS No.: 243448-17-1
M. Wt: 187.14 g/mol
InChI Key: FSTDRNWTSCJIRN-UHFFFAOYSA-N
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Description

2-amino-2-(2,5-difluorophenyl)acetic Acid (CAS: 1241678-32-9) is a fluorinated phenylglycine derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol, serves as a versatile chiral building block for the synthesis of more complex molecules . The strategic incorporation of fluorine atoms at the 2 and 5 positions of the phenyl ring influences the molecule's electronic properties, metabolic stability, and binding characteristics, making it particularly valuable for developing targeted therapeutics . Researchers utilize this compound primarily in pharmaceutical development, where it can be incorporated as a key scaffold in protease inhibitors, enzyme substrates, and other bioactive molecules. The compound is closely related to its enantiopure version, (S)-2-Amino-2-(2,5-difluorophenyl)acetic acid (CAS: 1228561-02-1), which is specifically employed in stereoselective synthesis . It is also available as a salt form, this compound hydrochloride (CAS: 1955498-48-2), for improved stability and handling in various experimental conditions . As a reference standard with PubChem CID 2737051, it facilitates identification and characterization studies in high-throughput screening and analytical method development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Appropriate safety precautions, including the use of personal protective equipment, should be observed during handling, as related compounds have been associated with hazards such as skin and eye irritation and respiratory discomfort .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2,5-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTDRNWTSCJIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283498
Record name α-Amino-2,5-difluorobenzeneacetic acid
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Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243448-17-1
Record name α-Amino-2,5-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243448-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-2,5-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 2 Amino 2 2,5 Difluorophenyl Acetic Acid and Its Analogs

Established Synthetic Routes to 2-amino-2-(2,5-difluorophenyl)acetic Acid

Traditional and modern synthetic routes provide access to the racemic form of the target compound, often focusing on the strategic introduction of the α-amino group or the construction of the α-aryl bond.

Amination Methodologies

Amination methodologies are foundational in amino acid synthesis and typically involve the introduction of a nitrogen-containing functional group at the α-position of a carboxylic acid precursor. One common approach is the reductive amination of an α-keto acid. For the target compound, this would involve the reaction of 2-(2,5-difluorophenyl)-2-oxoacetic acid with ammonia (B1221849) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). pressbooks.pub The reaction proceeds through an intermediate imine which is subsequently reduced to the primary amine.

Another effective strategy is the direct amination of an α-haloacetic acid. libretexts.org This route begins with the α-bromination of 2-(2,5-difluorophenyl)acetic acid, followed by an Sₙ2 substitution reaction with ammonia to yield the final α-amino acid. libretexts.org While direct, this method can sometimes lead to over-alkylation and requires careful control of reaction conditions.

MethodPrecursorKey ReagentsDescription
Reductive Amination2-(2,5-difluorophenyl)-2-oxoacetic acidNH₃, NaBH₄Two-step, one-pot process involving imine formation followed by reduction. pressbooks.pub
Direct Amination2-bromo-2-(2,5-difluorophenyl)acetic acidNH₃ (excess)Sₙ2 displacement of a bromide by ammonia. libretexts.org
Gabriel Synthesis2-bromo-2-(2,5-difluorophenyl)acetatePotassium phthalimide, then hydrolysisA robust method to form the primary amine while avoiding over-alkylation. libretexts.org

Derivatization from Difluorophenylacetic Acid Scaffolds

A highly effective route involves the modification of a pre-existing 2,5-difluorophenylacetic acid framework. This strategy often leverages nitration chemistry. For instance, a related compound, 2-(2,6-difluoro-4-nitrophenyl)acetic acid, is synthesized and subsequently reduced to form the corresponding amino-substituted phenylacetic acid. chemicalbook.com Applying this logic, 2,5-difluorophenylacetic acid can be nitrated to introduce a nitro group onto the phenyl ring, which is then reduced to an amino group. More strategically, the amino group of the final product can be formed by the reduction of a nitro precursor, such as 2-(2,5-difluoro-X-nitrophenyl)acetic acid, using catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.com This method is advantageous as it builds upon a readily available scaffold.

Palladium-Catalyzed Coupling Reactions in Amino Acid Synthesis

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful way to construct α-aryl amino acids. The α-arylation of a protected glycine (B1666218) derivative with 1-bromo-2,5-difluorobenzene is a direct and efficient approach. organic-chemistry.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, such as Pd(dba)₂, in conjunction with a bulky, electron-rich phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and a suitable base. organic-chemistry.org

Another sophisticated strategy involves the arylation of azlactones (oxazolones). berkeley.eduacs.org An azlactone derived from a simple amino acid can be coupled with an aryl halide in the presence of a palladium catalyst. Subsequent hydrolysis of the resulting arylated azlactone yields the desired α-aryl-α-amino acid. acs.org These methods provide a modular and flexible route to a wide range of analogs.

Reaction TypeGlycine EquivalentAryl PartnerCatalyst System (Example)
Direct α-ArylationProtected Glycinate1-bromo-2,5-difluorobenzenePd(dba)₂ / P(t-Bu)₃ / Base
Azlactone ArylationAzlactone1-bromo-2,5-difluorobenzenePd(OAc)₂ / Ligand / Base

Stereoselective Synthesis Approaches for Enantiomerically Pure Forms

The biological activity of chiral molecules is often confined to a single enantiomer, making stereoselective synthesis a critical goal. For this compound, several advanced strategies can be employed to control the stereochemistry at the α-carbon.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org A well-established method involves the alkylation of a chiral glycine enolate equivalent. For example, a Ni(II) complex formed from a Schiff base of glycine and a chiral auxiliary can be deprotonated and then alkylated with a 2,5-difluorobenzyl halide. mdpi.com The chiral environment created by the auxiliary and the metal center directs the approach of the electrophile, leading to high diastereoselectivity. The auxiliary can be removed by acidic hydrolysis to yield the enantiomerically enriched amino acid. mdpi.comtcichemicals.com

Commonly used auxiliaries include those derived from amino alcohols, such as pseudoephedrine or Evans oxazolidinones. wikipedia.orgnih.gov An N-acylated oxazolidinone, for instance, can be brominated at the α-position and then subjected to nucleophilic substitution with an azide (B81097) source, followed by reduction to install the amino group stereoselectively.

Auxiliary TypeGeneral ApproachKey Step
Evans OxazolidinoneAsymmetric azidation or amination of an N-acyl derivativeStereoselective introduction of the N-substituent
Pseudoephedrine AmideDiastereoselective alkylation of the corresponding enolateAlkylation of the enolate with a 2,5-difluorobenzyl halide
Schiff Base (Ni(II) complex)Asymmetric alkylation of a glycine Schiff base complexAlkylation with a 2,5-difluorobenzyl halide

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemate into a single enantiomer with a theoretical yield of 100%. wikipedia.org This process combines a rapid, catalyst-mediated racemization of the starting material with a highly selective kinetic resolution step. wikipedia.orgprinceton.edu

For α-amino acids, DKR can be achieved by forming a Schiff base or a metal complex that renders the α-proton acidic and thus easily epimerizable. tcichemicals.com In the presence of a chiral catalyst or resolving agent, one enantiomer reacts or crystallizes preferentially while the other is continuously converted into the reactive form. For example, a racemic mixture of this compound could be subjected to acylation catalyzed by a lipase (B570770) enzyme. If a racemization catalyst (such as a palladium or ruthenium complex) is present, the unreactive enantiomer will continuously epimerize, allowing the enzyme to acylate the entire mixture into a single enantiomeric product. princeton.edu This combination of biocatalysis and organometallic catalysis represents a highly efficient route to enantiopure fluorinated amino acids.

Asymmetric Catalytic Synthesis (e.g., Asymmetric Hydrogenation)

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like this compound. Among the various methods, asymmetric hydrogenation of prochiral imines is a highly effective and atom-economical approach. This strategy typically involves the use of transition metal catalysts, such as iridium, rhodium, or palladium, in combination with chiral ligands.

One prominent strategy involves the iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimines. This method has been shown to be effective for a range of substrates, leading to high enantioselectivities. While direct examples for the 2,5-difluorophenyl substrate are not extensively detailed in publicly available literature, the general applicability of this method to aryl imines suggests its potential for this specific target. For instance, various N-diphenylphosphinyl ketimines have been successfully hydrogenated with excellent enantioselectivities (87-99% ee) using palladium complexes with chiral bisphosphine ligands. Similarly, iridium complexes with chiral phosphine ligands have demonstrated high efficiency in the hydrogenation of N-sulfonylimines.

Another significant advancement in this area is the use of chiral phosphoric acids (CPAs) as catalysts. CPAs can activate imines towards nucleophilic attack by hydrogen, facilitating highly enantioselective reductions. This organocatalytic approach avoids the use of transition metals and often proceeds under mild conditions. The application of CPAs has been successful in the asymmetric synthesis of a wide variety of unnatural α-amino acids.

The general reaction scheme for the asymmetric hydrogenation of an imine precursor to an amino acid is depicted below:

Scheme 1: General Asymmetric Hydrogenation of an Imine Precursor

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Pd(CF₃CO₂)₂/(S)-SegPhosN-diphenylphosphinyl ketimines87-99% dicp.ac.cn
Pd(CF₃CO₂)₂/(S)-SynPhosN-tosylimines88-97% dicp.ac.cn
Ir-Tridentate CatalystN-phosphinoyliminesHigh researchgate.net
Chiral Phosphoric AcidIminesHigh researchgate.net

This table presents data for analogous reactions, highlighting the potential of these methods for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of Fluorinated Amino Acids

The integration of green chemistry principles into the synthesis of fluorinated amino acids is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free Reactions and Aqueous Media Applications

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. While fluorination reactions have traditionally been considered incompatible with aqueous media, recent advancements have challenged this notion. The development of water-tolerant catalysts and reaction conditions has enabled the synthesis of various fluorinated compounds in water. For instance, multicomponent reactions to produce amino phosphonic acids have been successfully carried out in water under microwave irradiation. Furthermore, visible-light photoredox catalysis has been employed for the decarboxylative coupling of N-aryl amino acids in water to synthesize 1,2-amino alcohols, demonstrating the feasibility of radical reactions in aqueous environments. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation or ball milling, represent another green approach. These methods can lead to shorter reaction times, higher yields, and reduced waste generation.

Utilization of Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, which are key tenets of green chemistry. The immobilization of homogeneous catalysts on solid supports, such as silica (B1680970) or polymers, allows for their easy removal from the reaction mixture, preventing product contamination and enabling catalyst recycling. researchgate.net

For the synthesis of fluorinated amino acids, various heterogeneous catalytic systems have been explored. These include polymer-immobilized enzymes, such as fluorinases, which can be recycled for multiple reaction cycles. beilstein-journals.org Additionally, crystalline porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are being investigated as supports for asymmetric catalysts, offering high surface area and tunable porosity to enhance catalytic activity and selectivity. mdpi.com The development of recyclable fluorous cinchona alkaloids as chiral promoters for asymmetric fluorination further exemplifies the progress in this area. beilstein-journals.org

Scalable Synthesis and Process Optimization for Research Scale Production

The transition from laboratory-scale synthesis to research-scale production requires robust, efficient, and scalable methodologies. For fluorinated amino acids, several strategies have been developed to enable gram-scale and larger production.

One of the most effective methods for the scalable asymmetric synthesis of amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral auxiliary. This approach allows for the alkylation of the glycine moiety with a high degree of stereocontrol. The resulting Ni(II) complex can then be hydrolyzed to release the desired amino acid, and the chiral auxiliary can often be recovered and reused. This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids. chemrxiv.orgmdpi.com

Biocatalysis, particularly the use of transaminases, is another highly promising avenue for scalable synthesis. Transaminases can catalyze the asymmetric amination of a keto-acid precursor to the corresponding amino acid with high enantioselectivity. nih.gov The development of robust and highly active transaminases through protein engineering has enabled the industrial-scale production of several chiral amines and amino acids. This biocatalytic approach often operates under mild, aqueous conditions and avoids the use of heavy metals, making it an attractive green alternative. For example, the synthesis of the diabetes drug sitagliptin, which contains a trifluorophenyl moiety, has been significantly improved through a biocatalytic process utilizing an engineered transaminase. researchgate.net

Process optimization is critical for ensuring the efficiency and cost-effectiveness of scalable synthesis. This includes optimizing reaction parameters such as temperature, pressure, solvent, and catalyst loading. Continuous flow chemistry is also emerging as a powerful tool for the large-scale production of fluorinated amino acids, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.com

MethodKey FeaturesScalabilityReference
Chiral Ni(II) ComplexesHigh stereocontrol, recyclable auxiliaryGram-scale chemrxiv.orgmdpi.com
Biocatalysis (Transaminases)High enantioselectivity, mild conditionsIndustrial-scale nih.govresearchgate.net
Continuous Flow ChemistryEnhanced safety, automation potentialLarge-scale mdpi.com

This table summarizes scalable synthesis methods applicable to fluorinated amino acids.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 2 2,5 Difluorophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-amino-2-(2,5-difluorophenyl)acetic acid is expected to show distinct signals corresponding to the aromatic protons, the alpha-proton, and the labile protons of the amino and carboxylic acid groups. The aromatic region (typically δ 7.0-7.5 ppm) would display a complex pattern for the three protons on the difluorophenyl ring. These protons are chemically distinct and exhibit coupling to each other (ortho- and meta- ³JHH and ⁴JHH) as well as coupling to the two fluorine atoms (³JHF and ⁴JHF), resulting in intricate multiplets. The alpha-proton (α-H) is anticipated to appear as a singlet or a finely split multiplet in the region of δ 4.5-5.5 ppm, shifted downfield by the adjacent electron-withdrawing phenyl, amino, and carboxyl groups. libretexts.orgmnstate.edu The signals for the -NH₂ and -COOH protons are typically broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected at the lowest field (δ 170-180 ppm). oregonstate.edulibretexts.org The alpha-carbon (α-C), attached to the nitrogen, would resonate around δ 55-65 ppm. The six aromatic carbons would appear in the δ 110-165 ppm range. The two carbons directly bonded to fluorine (C-2 and C-5) would show large one-bond coupling constants (¹JCF) of approximately 240-250 Hz, appearing as doublets in a fluorine-coupled spectrum. magritek.com Other carbons in the ring will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF), providing further structural confirmation. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Splitting Patterns Predicted values are based on typical chemical shift ranges and data from analogous compounds.

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes on Coupling
α-H¹H4.5 - 5.5s or mCoupling to α-NH₂ protons may be observed in some solvents.
Ar-H (3,4,6)¹H7.0 - 7.5mComplex multiplets due to H-H and H-F spin-spin coupling.
-COOH¹H10.0 - 13.0br sBroad singlet, exchangeable with D₂O.
-NH₂¹H5.0 - 9.0br sBroad singlet, exchangeable with D₂O. Position is highly variable.
-C OOH¹³C170 - 180sCarbonyl carbon.
α-C¹³C55 - 65sMethine carbon attached to the amino group.
Ar-C (ipso)¹³C120 - 135t (small JCF)Carbon attached to the α-amino acid moiety.
Ar-C (H)¹³C115 - 130ddCarbons bonded to hydrogen, split by C-F couplings.
Ar-C (F)¹³C155 - 165d (large JCF)Carbons bonded to fluorine, showing large ¹JCF coupling.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide range of chemical shifts. huji.ac.ilnih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at the C-2 position and one for the fluorine at the C-5 position, as they are in different chemical environments.

These signals would likely appear in the typical range for aromatic fluorides (e.g., -110 to -140 ppm relative to CFCl₃). Each signal would be a complex multiplet. The F-2 signal would be split by the adjacent aromatic proton H-3 (³JHF), the distant proton H-4 (⁴JHF), the proton H-6 (⁵JHF), and the other fluorine atom F-5 (⁴JFF). Similarly, the F-5 signal would be split by H-4 (³JHF), H-6 (³JHF), H-3 (⁴JHF), and F-2 (⁴JFF). The magnitude of these coupling constants provides definitive proof of the substitution pattern on the aromatic ring. thermofisher.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment would map the ¹H-¹H coupling network. It would be used to establish the connectivity between the adjacent protons on the aromatic ring (e.g., H-3 with H-4, and H-4 with H-6), helping to decipher the complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would provide unambiguous assignment by linking the α-proton signal to the α-carbon signal, and each of the three aromatic proton signals to their respective carbon signals.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of a compound. It is highly effective for identifying functional groups, as each group has characteristic vibrational frequencies. wikipedia.org

The FT-IR spectrum of this compound in the solid state is expected to show characteristic bands for a zwitterionic amino acid. The spectrum of the closely related 2,5-difluorophenylacetic acid provides a reference for the phenyl ring and carboxyl vibrations. nist.gov Key expected absorptions include a very broad band from ~2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium (B1175870) group (-NH₃⁺). The C=O stretch of a typical carboxylic acid (~1700-1725 cm⁻¹) would be replaced by the asymmetric (~1560-1600 cm⁻¹) and symmetric (~1400-1450 cm⁻¹) stretching vibrations of the carboxylate anion (-COO⁻). Strong bands corresponding to C-F stretching are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment (polar bonds), Raman is sensitive to vibrations that cause a change in polarizability. ioffe.ru Therefore, the symmetric vibrations of the aromatic ring and the C=C double bonds are often more intense in the Raman spectrum. mdpi.com The symmetric stretch of the carboxylate group (~1400-1450 cm⁻¹) is also expected to be a strong Raman band. The C-F stretching vibrations will also be present. In contrast, the highly polar O-H and N-H stretching vibrations, which dominate the FT-IR spectrum, are typically weak in the Raman spectrum, making the fingerprint region easier to interpret.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Predicted values are based on standard vibrational frequency correlation tables and data from analogous compounds.

Vibrational ModeFunctional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity (IR / Raman)
N-H Stretch (asymmetric/symmetric)-NH₃⁺3300 - 2800 (broad)WeakStrong / Weak
O-H Stretch-COOH3300 - 2500 (very broad)WeakVery Strong / Weak
C=O Stretch (Asymmetric)-COO⁻1600 - 1560MediumStrong / Medium
N-H Bend (Asymmetric)-NH₃⁺1630 - 1550WeakMedium / Weak
C=C StretchAromatic Ring1600, 1500, 14501600, 1500, 1450Medium / Strong
C=O Stretch (Symmetric)-COO⁻1450 - 14001450 - 1400Medium / Strong
C-F StretchAr-F1300 - 11001300 - 1100Strong / Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. drug-dev.com Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within 5 parts per million (ppm), which allows for the calculation of a unique molecular formula. wiley-vch.de For this compound (C₈H₇F₂NO₂), HRMS analysis, often coupled with electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

The high resolving power of the instrument allows it to distinguish between the monoisotopic mass and other isotopic contributions, providing a characteristic isotopic pattern that further confirms the elemental composition. wiley-vch.de The experimentally determined mass is then compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). A close match between the experimental and theoretical mass provides definitive confirmation of the molecular formula.

Table 1: Theoretical HRMS Data for this compound
ParameterValue
Molecular FormulaC₈H₇F₂NO₂
Theoretical Monoisotopic Mass203.04451 u
Expected Ion (ESI+)[M+H]⁺
Theoretical m/z for [M+H]⁺204.05234

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. he.com.br This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity. Crucially for chiral molecules like this compound, single-crystal X-ray diffraction can unambiguously determine the absolute stereochemistry (R or S configuration) of the stereogenic center without the need for reference standards. nih.gov

The analysis involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map from which the atomic positions can be deduced. The resulting structural data also reveals intermolecular interactions, such as hydrogen bonding networks, which dictate the crystal packing and influence the material's physical properties. While specific crystallographic data for the title compound is not publicly available, a hypothetical dataset for a representative crystal structure of a similar amino acid derivative is presented below.

Table 2: Representative Crystallographic Data for a Phenylglycine Derivative
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 9.5 Å, b = 5.4 Å, c = 7.0 Å, β = 107°
Volume (V)340 ų
Molecules per Unit Cell (Z)4

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds. For amino acids, which often lack a strong UV chromophore, pre-column derivatization is a common strategy to enhance detection sensitivity. actascientific.comchromatographyonline.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the amino group to form highly fluorescent or UV-active derivatives. agilent.comthermofisher.com

The analysis is typically performed using a reversed-phase (RP-HPLC) method, where the derivatized analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, usually a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile. shimadzu.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical RP-HPLC Method for Purity Analysis of a Derivatized Amino Acid
ParameterCondition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A20 mM Sodium Acetate Buffer (pH 6.0)
Mobile Phase BAcetonitrile
Gradient5% to 70% B over 20 minutes
Flow Rate1.0 mL/min
Detection (FMOC derivative)UV at 262 nm

For chiral compounds, determining the enantiomeric purity or enantiomeric excess (e.e.) is critical. Chiral HPLC is the most effective method for separating and quantifying enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. mdpi.com

For the direct separation of underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective. sigmaaldrich.comsigmaaldrich.comnih.gov These phases offer multiple interaction sites (ionic, hydrogen bonding, hydrophobic) that facilitate chiral recognition. nih.gov The separation allows for the calculation of the enantiomeric excess by comparing the peak areas of the two enantiomers.

Table 4: Representative Chiral HPLC Method for Enantiomeric Resolution
ParameterCondition/Value
ColumnAstec CHIROBIOTIC T (Teicoplanin-based CSP)
Mobile PhaseMethanol/Water/Acetic Acid (80:20:0.1, v/v/v)
Flow Rate0.8 mL/min
DetectionUV at 254 nm
Hypothetical Retention Time (S-enantiomer)8.5 min
Hypothetical Retention Time (R-enantiomer)10.2 min

Computational Chemistry and Theoretical Investigations of 2 Amino 2 2,5 Difluorophenyl Acetic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and chemical behavior. The strategic placement of two highly electronegative fluorine atoms on the phenyl ring is expected to significantly modulate the electronic environment of 2-amino-2-(2,5-difluorophenyl)acetic acid compared to its non-fluorinated parent compound, phenylglycine.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Conceptual Frontier Molecular Orbital Parameters This table describes the concepts. Specific calculated values for this compound are not available in the cited literature.

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Represents the molecule's capacity to donate an electron. Higher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Represents the molecule's capacity to accept an electron. Lower energy indicates a better electron acceptor.

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, projected onto the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions.

Red regions indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carboxyl group and the fluorine atoms.

Blue regions denote areas of positive electrostatic potential, which are electron-poor and represent sites for nucleophilic attack. These would be found around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group.

Green regions represent areas of neutral potential, typically found over nonpolar portions of the molecule like the carbon framework of the phenyl ring.

The MEP surface provides a clear picture of how the molecule will interact with other polar molecules, ions, or biological receptors.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Softness (S): The reciprocal of hardness (S = 1/η). It quantifies the ease of electron cloud deformation.

Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.

These descriptors are crucial for comparing the reactivity of different isomers or derivatives in a systematic manner. The fluorination of the phenyl ring is expected to influence these values significantly.

Table 2: Conceptual Global Reactivity Descriptors This table describes the concepts. Specific calculated values for this compound are not available in the cited literature.

Descriptor Formula Chemical Significance
Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer.
Softness (S) 1 / η Measure of polarizability and reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Tendency to attract electrons.

Molecular Docking and Ligand-Protein Interaction Studies in Research Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions.

Non-proteinogenic amino acids are often investigated as potential enzyme inhibitors. The structural similarity of this compound to natural amino acids makes it a candidate for interacting with enzymes that process peptides, such as aminopeptidases. Research on the closely related analog, 2-amino-2-(2,4-difluorophenyl)acetic acid, has shown that it can act as an inhibitor of enzymes like human aminopeptidase (B13392206) N (hAPN).

A docking simulation of this compound into an aminopeptidase active site would likely predict key interactions:

The positively charged amino group could form salt bridges with negatively charged residues like aspartate or glutamate (B1630785).

The negatively charged carboxylate group could coordinate with essential metal ions (like Zn²⁺) often found in the active sites of metalloenzymes.

The difluorophenyl ring could engage in hydrophobic or π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The fluorine atoms could potentially form halogen bonds or other electrostatic interactions, further anchoring the ligand in the binding pocket.

Beyond specific enzymes, molecular docking can predict how this compound might interact with various biological receptors. The molecule's functional groups—an amine, a carboxylic acid, and a difluorophenyl ring—provide multiple opportunities for forming stabilizing interactions. Docking studies would aim to identify the most energetically favorable binding pose and quantify the strength of the interaction through a scoring function. These predictions can guide the synthesis of more potent and selective derivatives for therapeutic applications.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a non-natural amino acid like this compound, understanding its conformational preferences is fundamental to predicting its interaction with biological targets. The flexibility of the molecule is primarily dictated by the rotation around several key single bonds: the bond connecting the phenyl ring to the chiral carbon (Cα), and the bonds connecting the Cα to the amino (-NH2) and carboxylic acid (-COOH) groups.

The potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. libretexts.org For this compound, a full-dimensional PES would be computationally intensive to generate. nih.govunimi.it Therefore, analyses typically focus on a reduced-dimensionality PES by scanning the potential energy as a function of one or two key dihedral angles while allowing the rest of the molecule's geometry to relax. This process identifies energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.org

Key findings from such analyses would likely reveal:

Rotational Barriers: The analysis would quantify the energy required to rotate the 2,5-difluorophenyl group. Steric hindrance between the fluorine atom at the 2-position and the amino and carboxyl groups at the Cα would likely result in a significant rotational barrier, influencing the preferred orientation of the aromatic ring.

Stable Conformers: The mapping would identify several low-energy conformers. The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, including hydrogen bonds between the amino and carboxyl groups, and repulsive steric and electrostatic interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of a molecule in a simulated environment, such as in solution, over time. ijcrt.org For this compound, MD simulations can complement the static picture provided by conformational analysis by revealing how the molecule behaves in a more realistic, solvated environment. nih.gov

The process involves developing a force field—a set of parameters that define the potential energy of the system—that accurately describes the fluorinated amino acid. nih.govacs.orgacs.orgbiorxiv.org Once parameterized, the simulation solves Newton's equations of motion for every atom, generating a trajectory that describes the positions and velocities of the atoms over time.

MD simulations of this compound would be instrumental in understanding:

Conformational Dynamics: Simulations can track the transitions between different stable conformers identified through PES mapping, providing insights into the flexibility of the molecule and the timescales of these conformational changes.

Solvation Effects: By explicitly including solvent molecules (typically water), MD simulations can accurately model the interactions between the amino acid and its environment. This is crucial for understanding how hydrogen bonding with water affects the stability of different conformers and the intramolecular hydrogen bonds. nih.gov

Structural Stability: The simulations can assess the stability of specific conformations over nanoseconds to microseconds, providing a measure of the conformational rigidity or flexibility imparted by the difluorophenyl group. nih.gov This information is vital for designing molecules that can adopt and maintain a specific bioactive conformation.

In Silico Prediction of Physico-Chemical Properties Relevant to Research Design (e.g., Lipophilicity)

In silico methods are invaluable for predicting the physicochemical properties of molecules before their synthesis, saving significant time and resources in research and drug design. mdpi.com For this compound, several key properties can be computationally estimated to guide its application in research. These predictions are often based on the molecule's structure using quantitative structure-property relationship (QSPR) models.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter that influences a molecule's solubility, absorption, and distribution. The introduction of fluorine atoms generally increases lipophilicity. Various computational models can predict the LogP value for this compound. Other important properties include the acid dissociation constant (pKa) of the carboxylic acid and amino groups, which dictates the molecule's charge state at a given pH, and the polar surface area (PSA), which is related to membrane permeability.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSignificance in Research Design
Molecular Weight187.15 g/molFundamental property for all chemical calculations.
cLogP (Lipophilicity)~1.0 - 1.5Indicates moderate lipophilicity, influencing solubility and membrane permeability. Fluorine substitution increases this value compared to phenylglycine.
Acidic pKa (Carboxyl)~2.0 - 2.5The electron-withdrawing fluorine atoms increase the acidity of the carboxyl group compared to non-fluorinated analogs. Affects ionization state in physiological conditions.
Basic pKa (Amino)~9.0 - 9.5Predicts the protonation state of the amino group at physiological pH.
Polar Surface Area (PSA)~63.3 ŲInfluences transport properties, such as blood-brain barrier penetration and intestinal absorption.
Hydrogen Bond Donors2Potential for forming hydrogen bonds with biological targets or solvent.
Hydrogen Bond Acceptors4 (O, O, N, F, F)Potential for accepting hydrogen bonds, a key factor in molecular recognition.

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The biological activity and physical properties of this compound are governed by a complex network of noncovalent interactions, both within the molecule (intramolecular) and with its environment (intermolecular). Computational analysis is essential for dissecting and quantifying these weak forces. illinois.edu

Research Applications and Utility in Chemical Sciences

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The presence of both an amine and a carboxylic acid group, combined with the unique electronic properties of the difluorophenyl moiety, makes 2-amino-2-(2,5-difluorophenyl)acetic acid a highly adaptable precursor in multi-step organic synthesis.

The synthesis of novel amino acids and peptides is a cornerstone of drug discovery and chemical biology. Introducing fluorinated amino acids like this compound into peptide sequences can significantly enhance their properties. rsc.org Fluorine's high electronegativity can influence the acidity of nearby protons, alter molecular conformation, and increase metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov

Research has shown that fluorinated aromatic amino acids can substantially change the properties of peptides, including their tendency to form helical structures, their interactions with other proteins, and their solubility profiles. nih.gov By using this compound as a starting material, chemists can design and synthesize peptidomimetics—compounds that mimic the structure and function of natural peptides—with improved stability and biological activity. kdpu-nt.gov.ua

Table 1: Impact of Incorporating this compound into Peptides

Property Conferred Advantage Rationale
Metabolic Stability Increased resistance to enzymatic degradation The strong carbon-fluorine bond can block metabolic oxidation. nih.gov
Conformational Control Can induce specific secondary structures (e.g., helices) Fluorine's steric and electronic effects influence peptide backbone folding. nih.govnih.gov
Binding Affinity Enhanced interaction with biological targets Fluorine can participate in favorable intermolecular interactions. nih.gov

| Lipophilicity | Increased ability to cross cell membranes | The difluorophenyl group increases the molecule's hydrophobicity. kdpu-nt.gov.ua |

The development of new pharmaceuticals often relies on the creation of novel molecular scaffolds that can be decorated with various functional groups to optimize therapeutic activity. Fluorination is a widely used strategy in this field, as it can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target. nih.gov Consequently, this compound is a valuable intermediate for constructing these advanced pharmaceutical scaffolds. Its structure is a component of more complex molecules designed for therapeutic applications, leveraging the benefits conferred by the fluorine atoms. rsc.orgbohrium.com

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop new herbicides, pesticides, and fungicides. The introduction of fluorine can lead to compounds with greater efficacy, metabolic stability in the environment, and target selectivity. kdpu-nt.gov.ua While specific, large-scale applications of this compound as an agrochemical precursor are not extensively documented in readily available literature, its structural motifs are relevant. As a fluorinated amino acid derivative, it represents a class of compounds used in the synthesis of new biologically active molecules for agricultural chemistry. kdpu-nt.gov.ua

The field of materials science has increasingly turned to biologically-inspired molecules to create new polymers with unique functionalities. Amino acids are particularly attractive as monomers because they are chiral, possess multiple functional groups for further modification, and can impart biocompatibility and biodegradability to the resulting polymers. researchgate.netresearchgate.net

This compound can be utilized as a specialized monomer or building block in polymer synthesis. thinkdochemicals.com The rigid, hydrophobic difluorophenyl group can enhance the thermal stability and modify the mechanical properties of the polymer backbone. Polymers incorporating this monomer could find applications in specialty coatings, biomedical devices, and as functional materials where controlled surface properties are desired. polysciences.comresearchgate.net The incorporation of such amino acid-based monomers allows for the creation of new materials that combine the properties of synthetic polymers with the functionality of biomolecules. researchgate.netacs.org

Role in Advanced Materials Science Research

Beyond its use in linear polymers, the bifunctional nature of this compound makes it a candidate for the construction of highly ordered, porous materials.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). ekb.eg These materials are known for their exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. ekb.egfrontiersin.org

The design of the organic ligand is crucial for determining the structure and properties of the resulting MOF. ekb.eg Molecules with both an amine and a carboxylic acid, such as this compound, are excellent candidates for MOF ligands. core.ac.uk The carboxylate group can coordinate strongly with the metal centers, while the amino group can either serve as an additional coordination site or be available for post-synthetic modification, allowing for the tuning of the MOF's surface chemistry. nih.govnih.govacs.org The presence of fluorine atoms on the phenyl ring can also influence the framework's properties, potentially enhancing its chemical stability and modifying its affinity for specific guest molecules like carbon dioxide. rsc.org

Table 2: Potential of this compound in MOF Design

MOF Component Role of this compound Potential Application
Organic Ligand The carboxylate group binds to metal ions to form the framework structure. nih.gov Gas Storage (H₂, CO₂)
Functional Group The amino group can be used for post-synthetic modification. ekb.egnih.gov Selective Gas Separation

| Pore Environment | The difluorophenyl group lines the pores, influencing guest-host interactions. rsc.org | Catalysis |

Investigation in Organic Light-Emitting Diode (OLED) and Electronic Materials Research

The unique electronic properties imparted by fluorine atoms make fluorinated organic molecules intriguing candidates for applications in electronic materials. The introduction of fluorine can significantly alter a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge injection and transport properties which are critical for the performance of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs).

While direct studies on this compound in OLEDs are not extensively documented, the broader class of fluorinated amino acids and their derivatives are being explored for their potential in this field. The high electronegativity of fluorine can lead to increased thermal and oxidative stability in organic materials, which is a crucial requirement for the longevity of OLED devices. Furthermore, the presence of the difluorophenyl group in this compound can influence intermolecular interactions, potentially leading to favorable packing in the solid state and improved charge mobility. Researchers are investigating how the strategic placement of fluorine atoms on aromatic rings can tune the emission color and efficiency of organic emitters. The amino acid backbone provides a versatile scaffold for further chemical modification, allowing for the attachment of other functional groups to fine-tune the material's properties for specific electronic applications.

Exploration in Magnetic and Optical Materials

The influence of fluorine substitution on the magnetic and optical properties of organic molecules is an active area of research. While specific studies on this compound in this context are limited, related research on molecules containing difluorophenyl groups provides insights into its potential applications. For instance, the introduction of difluorophenyl substituents has been shown to affect the redox and magnetic properties of Blatter radicals, a class of stable organic radicals. mdpi.com This suggests that the electron-withdrawing nature of the difluorophenyl group can modulate spin density distribution and intermolecular magnetic interactions in organic radical systems.

In the realm of optical materials, the incorporation of fluorine can alter the photophysical properties of a molecule, such as its absorption and emission spectra, as well as its quantum yield. These changes are attributed to the electronic effects of fluorine, which can modify the energy levels of the molecule's frontier orbitals. The amino acid structure of this compound offers a chiral scaffold, which could be exploited in the development of chiroptical materials that interact with circularly polarized light. Such materials have potential applications in optical data storage, displays, and sensors. Further research is needed to explore how the specific substitution pattern of the difluorophenyl ring in this amino acid influences its magnetic and optical properties when incorporated into larger functional materials.

Applications in Enzymatic and Biochemical Research Studies

Fluorinated amino acids serve as valuable tools for investigating enzyme-inhibitor interactions and elucidating enzymatic mechanisms. Their structural similarity to natural amino acids allows them to be recognized by enzyme active sites, while the unique properties of fluorine can lead to potent and specific inhibition. For example, research on analogs such as 2-amino-2-(2,4-difluorophenyl)acetic acid has demonstrated inhibitory activity against enzymes like human aminopeptidase (B13392206) N (hAPN) and porcine aminopeptidase (pAPN). Aminopeptidases are involved in various physiological processes, and their inhibition is a target for therapeutic intervention in diseases like cancer.

The difluorophenyl moiety of this compound can engage in specific interactions within an enzyme's active site, including hydrogen bonding and halogen bonding, which can contribute to its binding affinity and inhibitory potency. By studying the binding modes of such fluorinated inhibitors, researchers can gain detailed insights into the structure and function of the enzyme's active site, which is crucial for the rational design of more effective drugs.

The strategic incorporation of fluorine into amino acids is a widely used technique to modulate the metabolic stability and biological activity of peptides and proteins. brynmawr.edu The strong carbon-fluorine bond is resistant to metabolic degradation, which can significantly increase the in vivo half-life of molecules containing this feature. The introduction of the 2,5-difluorophenyl group in this compound is expected to enhance its metabolic stability compared to its non-fluorinated counterpart, phenylglycine.

This enhanced stability makes it a valuable building block for creating peptides with prolonged biological effects. Furthermore, the electronic properties of the difluorophenyl ring can influence the conformation and binding affinity of peptides, allowing for the fine-tuning of their interactions with biological targets. By incorporating this compound into peptide sequences, researchers can investigate the role of specific amino acid residues in biochemical pathways and develop research tools with improved pharmacological profiles.

Research AreaApplication of this compoundPotential Outcome
Enzyme Inhibition Probing the active site of aminopeptidases.Mechanistic insights for drug design.
Biochemical Pathway Modulation Incorporation into peptides to increase metabolic stability.Development of research tools with prolonged biological activity.
OLED Research Potential component in emissive or charge-transport layers.Improved device stability and efficiency.
Magnetic Materials Building block for novel organic magnetic materials.Tuning of magnetic properties through fluorine substitution.

Contribution to Chiral Resolution and Asymmetric Synthesis Methodologies

As a chiral molecule, this compound and its enantiomers are of significant interest in the fields of chiral resolution and asymmetric synthesis. The development of methods to obtain enantiomerically pure forms of this amino acid is crucial for its application in pharmaceuticals and materials science, where the stereochemistry often dictates biological activity or material properties.

Various techniques are employed for the chiral resolution of racemic amino acids. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. Zwitterionic CSPs, such as those derived from cinchona alkaloids, have shown remarkable stereoselectivity for the separation of free amino acids. chiraltech.comchiraltech.com Additionally, derivatization with a chiral agent to form diastereomers that can be separated on achiral stationary phases is another widely used approach. nih.gov

Asymmetric synthesis provides a direct route to enantiomerically pure amino acids, avoiding the need for resolution. Methodologies for the asymmetric synthesis of arylglycines have been developed, often employing chiral auxiliaries or catalysts. mountainscholar.orgkoreascience.kr For instance, the alkylation of chiral nucleophilic glycine (B1666218) equivalents has proven to be a powerful tool for the synthesis of various tailor-made amino acids with high stereoselectivity. researchgate.net These methods can be adapted for the synthesis of enantiomerically pure (R)- and (S)-2-amino-2-(2,5-difluorophenyl)acetic acid.

Exploration in Advanced Organic Chemistry Methodologies and Catalyst Development

The synthesis of structurally complex and functionally diverse molecules like this compound drives the development of advanced organic chemistry methodologies and novel catalytic systems. The introduction of the difluorophenyl group presents unique synthetic challenges and opportunities.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been utilized in the synthesis of various aryl-substituted amino acids. brynmawr.edu Furthermore, late-stage fluorination techniques, also often employing transition metal catalysts, are an area of active research for the efficient introduction of fluorine into complex molecules. brynmawr.edu The development of catalysts that can selectively fluorinate specific positions on an aromatic ring is of great importance.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of specialized, non-proteinogenic amino acids often involves multi-step processes that may utilize hazardous reagents and generate significant waste. chemistryviews.org A primary future objective is the development of more sustainable and atom-economical synthetic routes to 2-amino-2-(2,5-difluorophenyl)acetic acid. Current research trends in organic synthesis point towards methodologies that minimize environmental impact while maximizing efficiency. nih.gov

Future synthetic strategies are expected to focus on:

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency compared to traditional batch synthesis. chemistryviews.org This approach allows for precise control over reaction conditions, often leading to higher purity and yield. chemistryviews.org

Biocatalysis: The use of enzymes to catalyze specific synthetic steps can offer unparalleled stereoselectivity under mild, environmentally benign conditions.

MethodTraditional SynthesisSustainable/Future Pathways
Reagents Often stoichiometric, may include hazardous materialsCatalytic, enzymatic, reduced use of toxic solvents
Process Multi-step batch processesContinuous flow, C-H functionalization, biocatalysis
Atom Economy Lower, more byproduct generationHigher, fewer steps and less waste
Environmental Impact Higher potential for waste and energy consumptionReduced environmental footprint

Advanced Integration of Computational Methods for Rational Design and Discovery

Computational chemistry is a powerful tool for accelerating the discovery and optimization of novel molecules. hokudai.ac.jp For this compound, computational methods can guide the rational design of new derivatives with tailored properties for specific applications in medicine and material science. scienmag.comsciencedaily.com

Key computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict molecular geometry, stability, and reactivity, offering insights into how structural modifications will affect the compound's behavior. emerginginvestigators.org

Molecular Docking: This technique simulates the interaction between a molecule and a biological target, such as an enzyme or receptor. It is crucial for designing new therapeutic agents by predicting binding affinity and orientation. nih.govf1000research.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, helping to understand the stability of a compound within a biological environment or a material matrix. plos.org

Computational MethodApplication in Rational DesignPredicted Properties
Quantum Chemistry (DFT) Elucidating electronic structure and reactivity. emerginginvestigators.orgStability, reactivity, spectroscopic characteristics.
Molecular Docking Predicting binding modes with biological targets. nih.govplos.orgBinding affinity, target specificity, potential therapeutic efficacy.
Molecular Dynamics (MD) Assessing the stability of ligand-protein complexes. plos.orgConformational stability, interaction dynamics.

Expansion of Applications in Emerging Material Science and Nanotechnology

The unique properties imparted by fluorine atoms—such as enhanced thermal stability, hydrophobicity, and distinct electronic characteristics—make fluorinated amino acids attractive building blocks for novel materials. numberanalytics.comnih.gov Future research will likely explore the incorporation of this compound into polymers and self-assembling systems.

Potential applications in this domain include:

Fluorinated Polymers: Integrating the compound into polymer backbones could create materials with low surface energy, high thermal resistance, and chemical inertness.

Self-Assembling Peptides: Peptides containing this amino acid could be designed to self-assemble into well-defined nanostructures like fibers, ribbons, or hydrogels, driven by the "fluorous effect." nih.gov

Functional Nanomaterials: The compound could serve as a foundational component for developing nanoparticles or nanowires with tailored surface properties for use in electronics or biomedical devices. numberanalytics.com

Interdisciplinary Research with Biological Systems for Novel Molecular Probe Development

The fluorine atoms in this compound provide a unique spectroscopic handle for non-invasive monitoring of biological systems. The development of molecular probes for bio-imaging and diagnostics is a rapidly growing field. rsc.orgmdpi.com

Emerging research avenues in this area focus on:

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) studies because there is no endogenous ¹⁹F signal in biological systems. nih.govresearchgate.net Incorporating this compound into peptides or drug candidates allows for precise tracking of their location, conformation, and interactions within a cellular environment. nih.govmdpi.com

Fluorescent Probes: The difluorophenyl group can be integrated into larger molecular systems designed as fluorescent sensors. nih.gov These probes can be engineered to detect specific ions, proteins, or other biomolecules through changes in their fluorescence emission. nih.gov

Systematic Exploration of Stereoisomeric Forms and Their Differential Research Utility

The α-carbon of this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers (the R- and S-forms). ucsb.edu Stereochemistry plays a critical role in biological activity, as enzymes and receptors are often highly selective for one enantiomer over the other. solubilityofthings.comnih.govnih.gov

Future research must systematically address:

Asymmetric Synthesis: Developing efficient and scalable methods for asymmetric synthesis is crucial to obtain enantiomerically pure forms of the compound. mdpi.commdpi.com This allows for the separate evaluation of each stereoisomer.

Differential Biological Activity: A thorough investigation into how the R- and S-enantiomers interact differently with biological targets is needed. One isomer may exhibit potent therapeutic activity while the other could be inactive or even detrimental. solubilityofthings.com

Chiral Building Blocks: The enantiopure forms of this compound can serve as valuable chiral building blocks for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals, where specific stereochemistry is essential for function. nih.gov

Aspect(R)-enantiomer(S)-enantiomerSignificance
Biological Interaction May have a unique fit with a specific biological receptor or enzyme active site.May interact with a different set of targets or with the same target in a different manner.Crucial for drug design, as therapeutic effects are often stereospecific. nih.govnih.gov
Metabolic Pathway Could be metabolized differently by enzymes in the body. solubilityofthings.comMay follow a distinct metabolic route, affecting its bioavailability and duration of action. solubilityofthings.comImpacts pharmacokinetic profiles and potential for toxicity.
Synthetic Utility Serves as a chiral precursor for a specific family of complex molecules.Can be used to synthesize the enantiomeric series of the same complex molecules.Essential for creating stereochemically pure final products in various industries. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.